molecular formula C19H15FO3S B2827093 3-[(4-Fluorophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone CAS No. 477334-50-2

3-[(4-Fluorophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone

Cat. No.: B2827093
CAS No.: 477334-50-2
M. Wt: 342.38
InChI Key: XPPZROKRJUKLHM-UHFFFAOYSA-N
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Description

3-[(4-Fluorophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone is a chemical compound with the molecular formula C19H15FO3S. It is known for its unique structural features, which include a fluorophenyl group, a sulfonyl group, and a naphthyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Fluorophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-naphthylpropanone under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale production may also involve additional purification steps to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Fluorophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

3-[(4-Fluorophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-[(4-Fluorophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The fluorophenyl and naphthyl groups contribute to the compound’s overall binding affinity and specificity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Chlorophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone
  • 3-[(4-Methylphenyl)sulfonyl]-1-(2-naphthyl)-1-propanone
  • 3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone

Uniqueness

3-[(4-Fluorophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity compared to its analogs with different substituents .

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-1-naphthalen-2-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FO3S/c20-17-7-9-18(10-8-17)24(22,23)12-11-19(21)16-6-5-14-3-1-2-4-15(14)13-16/h1-10,13H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPZROKRJUKLHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)CCS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477334-50-2
Record name 3-((4-FLUOROPHENYL)SULFONYL)-1-(2-NAPHTHYL)-1-PROPANONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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